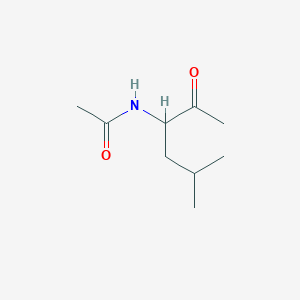![molecular formula C11H16O3 B12124710 2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- CAS No. 674282-47-4](/img/structure/B12124710.png)
2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- is an organic compound with the molecular formula C11H16O3 It is a derivative of furfural, where the furan ring is substituted with a pentyloxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- typically involves the reaction of furfural with pentyloxy methylating agents under controlled conditions. One common method is the alkylation of furfural using pentyloxy methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
On an industrial scale, the production of 2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pentyloxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: 2-Furancarboxylic acid, 5-[(pentyloxy)methyl]-
Reduction: 2-Furanmethanol, 5-[(pentyloxy)methyl]-
Substitution: Various substituted furans depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins .
Wirkmechanismus
The mechanism of action of 2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pentyloxy methyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furancarboxaldehyde, 5-methyl-: Similar structure but with a methyl group instead of a pentyloxy methyl group.
2,5-Furandicarboxaldehyde: Contains two aldehyde groups, making it more reactive.
2-Furancarboxaldehyde, 5-(2-furanylmethyl)-: Contains a furanylmethyl group, leading to different reactivity and applications .
Uniqueness
2-Furancarboxaldehyde, 5-[(pentyloxy)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentyloxy methyl group enhances its solubility in organic solvents and its potential for functionalization, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
674282-47-4 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
5-(pentoxymethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H16O3/c1-2-3-4-7-13-9-11-6-5-10(8-12)14-11/h5-6,8H,2-4,7,9H2,1H3 |
InChI-Schlüssel |
SRSKDYXXDVKXRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOCC1=CC=C(O1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{Phenyl[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B12124629.png)
![Acetic acid, [[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B12124630.png)





![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12124686.png)
![4-(2-furylmethyl)-5-[3-(morpholin-4-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12124694.png)
![8-methyl-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12124701.png)

![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12124714.png)


